[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
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Overview
Description
“[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” is a chemical compound that has been studied for its potential applications in various fields. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia . Additionally, reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines are the most described thanks to the electrophilic character of the carbon .
Synthesis Analysis
The synthesis of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” has been described in several studies. For instance, one study reported the synthesis of new quinoxalines and 1,2,4-triazolo [4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities . Another study discussed the design, synthesis, and molecular docking of new triazolo quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase .
Molecular Structure Analysis
The molecular structure of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” has been analyzed in several studies. For example, one study synthesized a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, as potential antiviral and antimicrobial agents . Another study designed and prepared novel compounds based on the [1,2,4]triazolo [4,3- a ]quinoxaline scaffold .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” have been analyzed in several studies .
Scientific Research Applications
Antiviral Activity
The synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives has led to promising antiviral agents. These compounds were obtained through aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol. Among the tested compounds, 8b demonstrated notable antiviral activity . This research highlights the potential of [1,2,4]triazolo[4,3-a]quinoxaline-4-thione as an antiviral agent.
Antimicrobial Properties
The combination of quinoxaline and triazole moieties in [1,2,4]triazolo[4,3-a]quinoxaline enhances its antimicrobial activity. Several synthesized compounds (such as 4d , 6c , 7b , and 8a ) exhibited antibacterial and/or antifungal activities against various pathogenic organisms. These findings suggest that [1,2,4]triazolo[4,3-a]quinoxaline-4-thione could be explored further as an antimicrobial agent .
DNA Intercalation for Anticancer Activity
Seventeen novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were designed, synthesized, and evaluated for their DNA intercalation activities. These compounds were investigated against cancer cell lines (HepG2, HCT-116, and MCF-7). Molecular docking studies revealed their binding modes with the DNA active site, suggesting potential anticancer properties .
Structural Modifications for Antiviral Agents
To enhance the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide groups were incorporated into compounds 8a and 8b . These modifications aimed to improve their antiviral efficacy .
Exploration of [1,3,4]-Oxadiazole Subunits
The incorporation of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring may further enhance its antimicrobial activity. This strategy draws inspiration from the reported antimicrobial properties of [1,3,4]-oxadiazole moieties .
Synthesis of Novel Compounds
Researchers have designed and prepared novel compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. These compounds were synthesized using 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde. Cyclization was achieved through an oxidation-reduction mechanism using chloranil .
Mechanism of Action
Target of Action
The primary target of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing vasculature . This process plays a major role in the growth and development of cancerous cells .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits strong DNA-binding affinities, suggesting it may intercalate DNA .
Biochemical Pathways
By blocking the VEGFR-2 signaling pathway, the compound affects the angiogenesis process, leading to the suppression of tumor growth . This process is critical for the development and growth of cancerous cells . The compound’s DNA intercalation activity may also affect various biochemical pathways related to DNA replication and transcription .
Pharmacokinetics
These studies can provide valuable insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in the suppression of tumor growth by inhibiting the VEGFR-2 signaling pathway . It also exhibits cytotoxic activities against certain human cancer cell lines . Furthermore, the compound’s DNA intercalation activity may lead to disruptions in DNA replication and transcription, further contributing to its anticancer effects .
Future Directions
The future directions for the study of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” have been suggested in several studies. For instance, one study suggested that triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects . Another study suggested that this compound could be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBJQHSEHCUKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C3=NN=CN23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione |
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